molecular formula C18H17N3O4 B11186768 N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11186768
M. Wt: 339.3 g/mol
InChI Key: XIRPVUWHMXWKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxyphenyl group and a dioxopyrrolidinyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 3-methoxyphenylhydrazine with a suitable dioxopyrrolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and dioxopyrrolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H17N3O4/c1-25-14-9-5-8-13(10-14)21-16(22)11-15(18(21)24)19-20-17(23)12-6-3-2-4-7-12/h2-10,15,19H,11H2,1H3,(H,20,23)

InChI Key

XIRPVUWHMXWKJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.